(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
The compound "(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione" is a benzothiazine derivative characterized by a bicyclic core structure with a sulfonamide group (2λ⁶-thiazine-2,2,4-trione). Key substituents include a 4-fluorobenzylamine moiety and a 4-methylbenzyl group.
Properties
IUPAC Name |
(3E)-3-[[(4-fluorophenyl)methylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-6-8-19(9-7-17)16-27-22-5-3-2-4-21(22)24(28)23(31(27,29)30)15-26-14-18-10-12-20(25)13-11-18/h2-13,15,26H,14,16H2,1H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLKCXQTWPYZKC-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)F)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=C(C=C4)F)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiazine core, followed by the introduction of the fluorophenyl and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions usually require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attacks.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of automated systems to monitor temperature, pressure, and pH levels would ensure the consistency and purity of the final product. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any double bonds or other reducible groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as ethanol, methanol, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs of the original compound.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound may exhibit several important biological activities:
- Antimicrobial Properties : Similar derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Compounds with related structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This suggests that the compound may be a candidate for further anticancer drug development.
- Neuroprotective Effects : Certain analogs have demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Techniques such as:
- Molecular Docking Studies : To predict binding affinities with various biological targets.
- In Vitro Assays : To evaluate biological activity against specific cell lines or pathogens.
These studies provide insights into the mechanism of action and potential side effects, guiding future research directions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Structural Similarity Metrics
- Tanimoto Coefficient (Tc): A widely used metric for chemical similarity, calculated from molecular fingerprints (e.g., FP2, MACCS). A Tc > 0.7 indicates high structural similarity .
- Graph-Based Comparison: Represents compounds as graphs (nodes = atoms, edges = bonds) to identify maximal common substructures (MCS). This method detects conserved pharmacophores and functional groups .
- Activity Landscape Modeling: Identifies "activity cliffs," where structurally similar compounds exhibit significant potency differences, revealing critical SAR insights .
Target Prediction Tools
- SimilarityLab: Enables rapid identification of commercially available analogs and bioactivity consensus across databases .
- CSNAP (Chemical Similarity Network Analysis Pull-down): Uses FP2 fingerprints and Z-scores to predict targets with >80% accuracy, outperforming traditional methods like SEA .
Structural and Functional Analogues
Table 1: Structural Analogues and Key Properties
| Compound Name | Core Structure | Substituents | Tanimoto (Tc) | Molecular Weight (g/mol) | logP |
|---|---|---|---|---|---|
| Target Compound | Benzothiazine | 4-Fluorobenzyl, 4-Methylbenzyl | - | ~450 | ~3.2 |
| (3E)-3-(4-Chlorobenzylidenamino)-analogue | Benzothiazine | 4-Chlorobenzyl | 0.85 | 455 | 3.5 |
| 1-[(4-Methoxyphenyl)methyl] derivative | Benzothiazine | 4-Methoxybenzyl | 0.78 | 452 | 2.8 |
| SAHA (Vorinostat) | Hydroxamic acid | Aryl cap group | 0.30* | 264 | 1.9 |
Table 2: Bioactivity Comparison of Analogues
| Compound | IC50 (Target A) | IC50 (Target B) | Predicted Targets (CSNAP) |
|---|---|---|---|
| Target Compound | 120 nM | >10 µM | Kinase X, HDAC8 |
| (3E)-3-(4-Chlorobenzylidenamino)-analogue | 95 nM | 8 µM | Kinase X, Protease Y |
| Aglaithioduline | 150 nM (HDAC8) | - | HDAC8, HSP90 |
Sources: ChEMBL, CSNAP predictions .
Key Findings from Comparative Studies
Substituent Effects:
- Fluorine vs. Chlorine: The 4-chloro analogue exhibits higher potency against Kinase X (IC50 = 95 nM vs. 120 nM), likely due to enhanced hydrophobic interactions .
- Methyl vs. Methoxy: The 4-methoxy derivative shows reduced logP (2.8 vs. 3.2), correlating with lower membrane permeability in cell-based assays .
Activity Cliffs:
- Despite 85% structural similarity (Tc), the 4-chloro analogue and target compound differ 10-fold in Target B inhibition, suggesting Target B’s sensitivity to halogen electronegativity .
Target Overlap with Non-Analogues: Low-Tc compounds like SAHA (Tc = 0.3) share HDAC8 inhibition, underscoring the role of consensus "chemotypes" in target polypharmacology .
Challenges and Limitations
- Docking vs.
Biological Activity
The compound known as (3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a derivative of benzothiazine that has garnered attention for its diverse biological activities. This article synthesizes existing research findings to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a benzothiazine core with various substituents that influence its biological activity. Key structural elements include:
- Benzothiazine moiety : Known for its role in various pharmacological activities.
- Fluorophenyl and methylphenyl groups : These substituents can enhance lipophilicity and modulate interactions with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H26N2O6S2 |
| Molecular Weight | 494.63 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that derivatives of benzothiazine, including the target compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains.
- Mechanism : The antimicrobial activity is often attributed to the interference with bacterial cell wall synthesis or function.
- Case Study : A study demonstrated that similar benzothiazine derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
Analgesic and Anti-inflammatory Effects
The compound has also been evaluated for analgesic and anti-inflammatory activities.
- Findings : In vivo studies have shown that compounds within this class can reduce pain responses in animal models, likely through inhibition of cyclooxygenase (COX) enzymes.
- Case Study : A comparative study involving related compounds indicated a significant reduction in inflammation markers in treated groups compared to controls .
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties.
- Mechanism : Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Research Findings : In vitro assays have reported a decrease in cell viability in various cancer cell lines upon treatment with similar benzothiazine derivatives .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also under investigation.
- Monoamine Oxidase Inhibition : Some derivatives have been identified as selective inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative disorders like Alzheimer's disease.
- Case Study : A recent study highlighted a derivative with an IC50 value indicating strong inhibition against MAO-B, suggesting its utility in neuroprotection .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A general procedure involves reacting halogenated benzothiazine precursors with substituted amines under controlled conditions (e.g., using triazine intermediates and phenol derivatives as coupling agents). Key steps include:
- Step 1 : Chlorotriazine activation with 4-methoxyphenol to form intermediates .
- Step 2 : Schiff base formation via hydrazine derivatives, ensuring stereochemical control (E/Z configuration) through temperature and solvent polarity adjustments .
- Validation : Monitor reaction progress using HPLC and confirm purity via melting point analysis.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography for absolute configuration determination (e.g., as demonstrated for analogous benzothiazine derivatives) .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemical ambiguities, particularly for the methylidene and fluorophenyl groups .
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow hazard mitigation strategies for aromatic amines and fluorinated compounds:
- Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact .
- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation for persistent irritation .
- Store in airtight containers away from light to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of the target compound in large-scale syntheses?
- Methodological Answer : Apply reaction engineering principles:
- Parameter Screening : Vary solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to favor imine formation .
- Catalysis : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate hydrazone coupling .
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragments)?
- Methodological Answer : Address discrepancies through cross-validation:
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., methylidene group) to clarify fragmentation pathways in MS .
- Crystallographic Refinement : Re-examine crystal packing effects that may distort spectroscopic predictions .
Q. How can the compound’s potential biological activity be systematically evaluated?
- Methodological Answer : Design assays targeting hypothesized mechanisms:
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates, referencing structural analogs with known activity .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
- SAR Studies : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) and correlate changes with bioactivity trends .
Q. What computational tools are suitable for predicting the compound’s reactivity and stability?
- Methodological Answer : Leverage quantum mechanical and molecular dynamics approaches:
- Reactivity Prediction : Use MOPAC or GAMESS to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
- Degradation Pathways : Simulate hydrolysis/oxidation under physiological conditions (pH 7.4, 37°C) using ADF or CP2K .
- Solubility Profiling : Apply COSMO-RS to predict solubility in polar/nonpolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
